molecular formula C6H15ClN2O2 B15250517 (2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride

(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride

Cat. No.: B15250517
M. Wt: 182.65 g/mol
InChI Key: OUPNMQRLBAANLP-NUBCRITNSA-N
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Description

(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-aminopentanoic acid and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or water to facilitate the reaction.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to produce physiological effects.

    Signal Transduction: Influencing signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2R)-5-amino-2-(methylamino)pentanoic acid: Lacks the hydrochloride component but shares similar structural features.

    (2S)-5-amino-2-(methylamino)pentanoic acid;hydrochloride: Stereoisomer with different spatial arrangement of atoms.

Properties

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.65 g/mol

IUPAC Name

(2R)-5-amino-2-(methylamino)pentanoic acid;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c1-8-5(6(9)10)3-2-4-7;/h5,8H,2-4,7H2,1H3,(H,9,10);1H/t5-;/m1./s1

InChI Key

OUPNMQRLBAANLP-NUBCRITNSA-N

Isomeric SMILES

CN[C@H](CCCN)C(=O)O.Cl

Canonical SMILES

CNC(CCCN)C(=O)O.Cl

Origin of Product

United States

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